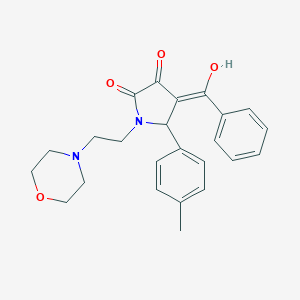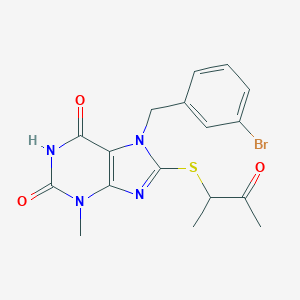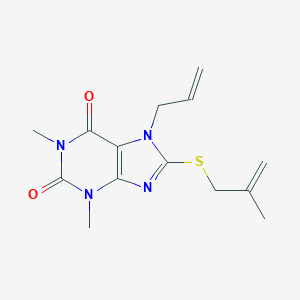
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the benzoyl, hydroxy, and methylphenyl groups. The morpholin-4-ylethyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholin-4-ylethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-benzoyl-3-hydroxy-5-phenyl-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group on the phenyl ring.
4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(2-piperidin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the 4-methylphenyl group and the morpholin-4-ylethyl group in 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE imparts unique chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C24H26N2O4 |
|---|---|
Peso molecular |
406.5g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O4/c1-17-7-9-18(10-8-17)21-20(22(27)19-5-3-2-4-6-19)23(28)24(29)26(21)12-11-25-13-15-30-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20- |
Clave InChI |
KZUUSLLVYBXGMB-XDOYNYLZSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B417214.png)
![3-(4-{5-[2-(Benzyloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417215.png)
![N-(2-methylbenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B417217.png)
![3-(4-{5-[4-(Dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417218.png)
![3-(4-{5-[4-(Benzyloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417220.png)
![3-(4-{5-[(5-{3-Nitrophenyl}-2-furyl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417223.png)

![5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B417230.png)
![2-amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B417231.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-bromo(methylsulfonyl)anilino]acetamide](/img/structure/B417235.png)

![4-methoxy-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B417237.png)

